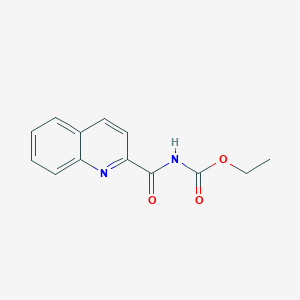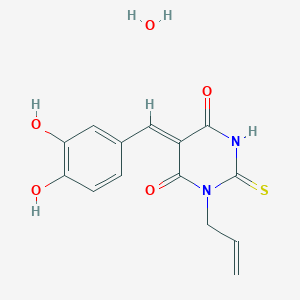
3-ethyl-6-phenyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-6-phenyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime, also known as LY341495, is a potent and selective antagonist of the group II metabotropic glutamate receptors (mGluR2/3). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia.
Mécanisme D'action
3-ethyl-6-phenyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime exerts its pharmacological effects by selectively blocking the activity of mGluR2/3, which are G protein-coupled receptors that modulate the release of glutamate in the brain. By inhibiting the activity of these receptors, 3-ethyl-6-phenyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime reduces the excitatory neurotransmission and enhances the inhibitory neurotransmission, leading to its therapeutic effects.
Biochemical and Physiological Effects:
3-ethyl-6-phenyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been shown to have a wide range of biochemical and physiological effects in preclinical models. It has been shown to reduce the release of glutamate in the brain, enhance the activity of GABAergic neurons, and increase the expression of neurotrophic factors. Furthermore, it has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers.
Avantages Et Limitations Des Expériences En Laboratoire
3-ethyl-6-phenyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has several advantages as a research tool, including its high potency and selectivity for mGluR2/3, its ability to cross the blood-brain barrier, and its well-established pharmacokinetic and pharmacodynamic properties. However, it also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 3-ethyl-6-phenyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime, including its potential therapeutic applications in various neurological and psychiatric disorders, its mechanism of action at the molecular level, and its potential interactions with other neurotransmitter systems. Furthermore, there is also a need for further studies on its safety and tolerability in humans, as well as its potential drug-drug interactions.
Méthodes De Synthèse
3-ethyl-6-phenyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime can be synthesized using a multi-step process involving the reaction of 2-amino-4-phenylbutyric acid with various reagents, followed by cyclization and subsequent modification. The final product is obtained after purification and isolation using various chromatographic techniques.
Applications De Recherche Scientifique
3-ethyl-6-phenyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been widely used in scientific research to study the role of mGluR2/3 in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical models. Furthermore, it has also been studied for its potential neuroprotective and anti-inflammatory properties.
Propriétés
IUPAC Name |
(NZ)-N-(3-ethyl-6-phenyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-12-15-13(16-18)8-11(9-14(15)19-17-12)10-6-4-3-5-7-10/h3-7,11,18H,2,8-9H2,1H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZJUYDNQVPKQF-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC2=C1C(=NO)CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NOC2=C1/C(=N\O)/CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-bromophenyl)vinyl]-3-(2-pyridinyl)-4(3H)-quinazolinone](/img/structure/B5401189.png)
![N-(2,6-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5401195.png)
![2,3-dichloro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5401203.png)





![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5401258.png)
![2-(benzylsulfonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5401267.png)

![7-methyl-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5401275.png)
![5-amino-3-{1-cyano-2-[4-(4-morpholinyl)phenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5401287.png)
